Exo-epiboxidine
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Overview
Description
EXO-EPIBOXIDINE is a chemical compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . It was developed as a less toxic analogue of the potent frog-derived alkaloid epibatidine, which is around 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic nicotinic side effects . This compound is around one-tenth as potent as epibatidine as an α4β2 agonist but has around the same potency as an α3β4 agonist . Despite its decreased potency and toxicity compared to epibatidine, this compound itself is still too toxic to be developed as a drug for use in humans .
Preparation Methods
The synthesis of EXO-EPIBOXIDINE involves a convenient synthetic approach that includes a palladium-catalyzed Stille coupling as the key step in the reaction sequence . The preparation of racemic this compound and its related derivatives involves several steps, including the use of specific reagents and reaction conditions
Chemical Reactions Analysis
EXO-EPIBOXIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and other standard organic synthesis reagents . The major products formed from these reactions are typically analogues of this compound with varying affinities for nicotinic acetylcholine receptors .
Scientific Research Applications
EXO-EPIBOXIDINE is primarily used in scientific research to study nicotinic acetylcholine receptors and their role in various physiological processes . It serves as a parent compound to derive newer analogues that may be safer and have greater potential for clinical development . Research applications include studies in chemistry, biology, and medicine, particularly in understanding the mechanisms of pain and developing potential analgesics .
Mechanism of Action
EXO-EPIBOXIDINE exerts its effects by acting as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes, modulating the release of neurotransmitters and influencing synaptic transmission . The molecular targets and pathways involved include the nicotinic acetylcholine receptors, which play a role in various physiological processes such as cognition, learning, and memory .
Comparison with Similar Compounds
EXO-EPIBOXIDINE is compared with other similar compounds such as epibatidine and its analogues . While epibatidine is highly potent and toxic, this compound is less potent and less toxic, making it a valuable compound for research purposes . Other similar compounds include ABT-418 and other nicotinic receptor agonists that have been developed to study the effects of nicotinic acetylcholine receptor modulation .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-[(1R,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8+,9-/m1/s1 |
InChI Key |
GEEFPQBPVBFCSD-HRDYMLBCSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@H]3CC[C@H]2N3 |
Canonical SMILES |
CC1=NOC(=C1)C2CC3CCC2N3 |
Origin of Product |
United States |
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